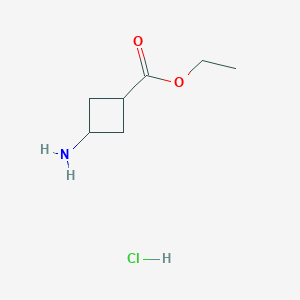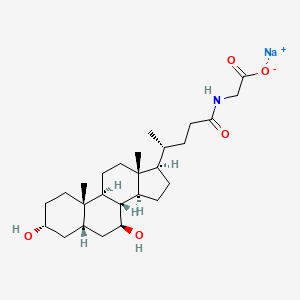
2-(2-Piperidinyl)ethyl acetate hydrochloride
Overview
Description
“2-(2-Piperidinyl)ethyl acetate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 207.7 .Scientific Research Applications
1. Anti-Acetylcholinesterase Activity
One significant application of piperidine derivatives, closely related to 2-(2-Piperidinyl)ethyl acetate hydrochloride, is their potential as anti-acetylcholinesterase (anti-AChE) agents. A study by Sugimoto et al. (1990) synthesized various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-AChE activity. They discovered that specific modifications to the benzamide moiety and the introduction of certain groups at the nitrogen atom significantly enhanced the activity against acetylcholinesterase, a key enzyme involved in neurological function (Sugimoto et al., 1990).
2. Antimicrobial Properties
Another area of interest is the antimicrobial properties of piperidine derivatives. A study by Ovonramwen et al. (2019) synthesized and characterized a compound structurally similar to this compound, which exhibited moderate antimicrobial activities against various bacteria including E. coli, B. subtilis, and S. aureus (Ovonramwen et al., 2019).
3. Synthesis and Characterization
The synthesis and characterization of piperidine derivatives are crucial for understanding their potential applications. Prostakov et al. (1970) focused on the synthesis of various piperidine derivatives, contributing to the broader understanding of the chemical properties and potential applications of compounds like this compound (Prostakov et al., 1970).
4. Potential in Positron Emission Tomography (PET)
Matarrese et al. (2000) conducted a study on a derivative of piperidine for its potential use in positron emission tomography (PET) as a radioligand to assess Dopamine D4 receptors. This highlights the potential of piperidine derivatives in advanced imaging techniques (Matarrese et al., 2000).
5. Synthesis of Other Medical Compounds
Piperidine derivatives are also instrumental in synthesizing other medically relevant compounds. For instance, Lifang (2011) discussed the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, where a piperidine derivative played a crucial role (Lifang, 2011).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Piperidinyl)ethyl acetate hydrochloride”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-piperidin-2-ylethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-5-9-4-2-3-6-10-9;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVSGAAVUNQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)








![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)